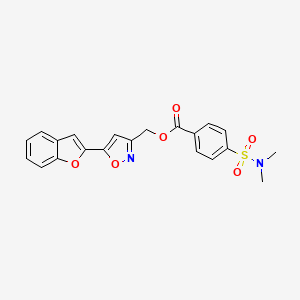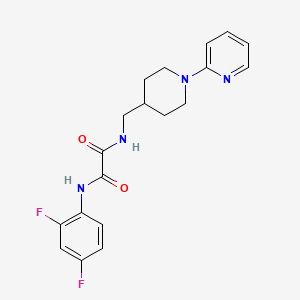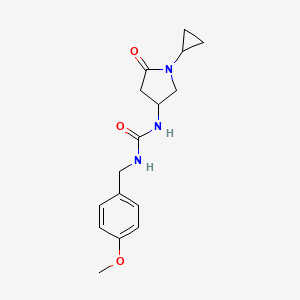
N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a bioactive molecule that appears to be related to a class of compounds with potential anticancer activity. This particular molecule has not been directly studied in the provided papers, but its structure suggests it may share some pharmacological properties with related compounds.
Synthesis Analysis
The synthesis of related compounds, such as those in the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, involves the creation of a thiazole ring, which is a common feature in many pharmacologically active molecules. The lead compound 6b from this family has been synthesized and evaluated for its anticancer properties, showing high in vitro potency against both sensitive and resistant cancer cell lines . Although the exact synthesis of this compound is not detailed, it likely involves similar steps to introduce the thiazole moiety and the acetamide linkage.
Molecular Structure Analysis
The molecular structure of compounds within this class typically includes a thiazole ring and an acetamide group. The presence of a 4-methoxyphenyl group suggests potential for specific molecular interactions, such as hydrogen bonding or pi-stacking, which can be crucial for the biological activity of the molecule. The structure-activity relationships in these compounds are important for their potency and selectivity against cancer cells .
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present in the molecule. The thiazole ring and the acetamide moiety are likely to be key sites for interactions with biological targets. The thioether linkage in the compound suggests potential for redox reactions or as a site for metabolic transformations within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could affect the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The acetamide group could influence the compound's solubility and hydrogen-bonding capacity. These properties are crucial for the pharmacokinetic profile of the molecule, which determines its absorption, distribution, metabolism, and excretion in the body .
Wissenschaftliche Forschungsanwendungen
Pharmacophore Hybridization and Anticancer Properties
One significant application of the related compound, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, is in the realm of anticancer research. This compound was synthesized using a pharmacophore hybridization approach, which is widely used to create drug-like small molecules with anticancer properties. The compound demonstrated notable anticancer activity in vitro following the NCI DTP protocol for "60 lines screening" (Yushyn, Holota, & Lesyk, 2022).
Crystal Structures and Comparative Analysis
The crystal structures of closely related compounds, specifically (oxothiazolidin-2-ylidene)acetamides, have been described and compared with related structures, revealing insights into their molecular configurations and potential applications in various fields of scientific research, including medicinal chemistry (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Antifungal Properties
Compounds containing the thiadiazole structure have shown diverse applications, including antimicrobial and antifungal properties. The synthesis and preliminary study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives revealed their potential in addressing bacterial and fungal infections, showcasing the broader applicability of these compounds in therapeutic settings (Ameen & Qasir, 2017).
Antioxidant and Anti-inflammatory Effects
Derivatives of thiazol and thiazolidin have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. This research emphasizes the potential of such compounds in combating oxidative stress and inflammation, contributing to the treatment of various chronic diseases (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-butyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-4-9-19-16(22)10-14-11-25-18(21-14)26-12-17(23)20-13-5-7-15(24-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIXSSQJTNGQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)

